3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA
Overview
Description
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA is a complex organic compound that features a benzofuran and benzoxazole moiety linked through a thiourea bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran-2-Carbonyl Chloride: Reacting benzofuran with thionyl chloride.
Synthesis of Benzoxazole Derivative: Condensation of 2-aminophenol with a suitable aldehyde.
Coupling Reaction: Reacting the benzofuran-2-carbonyl chloride with the benzoxazole derivative in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the benzofuran or benzoxazole rings.
Reduction: Reduction reactions could target the carbonyl or thiourea groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Material Science: Incorporation into polymers or other advanced materials.
Biology
Enzyme Inhibition: Possible applications as inhibitors of specific enzymes.
Fluorescent Probes: Use in imaging and diagnostic applications.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Antimicrobial Agents: Potential activity against bacteria or fungi.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In biological systems, it could interact with cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(2-methylphenyl)thiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(3-benzoxazolyl)thiourea
Uniqueness
The unique combination of benzofuran and benzoxazole moieties linked through a thiourea bridge might confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c1-14-16(23-25-18-9-3-5-12-20(18)30-23)8-6-10-17(14)26-24(31)27-22(28)21-13-15-7-2-4-11-19(15)29-21/h2-13H,1H3,(H2,26,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAOGFAONFGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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